molecular formula C28H32O4Si4 B167709 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane CAS No. 1693-47-6

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane

Cat. No. B167709
CAS RN: 1693-47-6
M. Wt: 544.9 g/mol
InChI Key: SOPXVWFVFREYPL-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane is a cyclic siloxane compound with the chemical formula C₂₈H₃₂O₄Si₄ . It belongs to the class of tetrasiloxanes and is characterized by its unique ring structure composed of silicon and oxygen atoms. TMCTS finds applications in various fields, including microelectronics and semiconductors .


Synthesis Analysis

TMCTS can be synthesized through several methods, including hydrosilylation of phenylsilanes or by condensation reactions involving tetraalkoxysilanes. These synthetic routes yield the cyclic tetrasiloxane ring with the desired substituents (methyl and phenyl groups) .


Molecular Structure Analysis

The molecular structure of TMCTS consists of a four-membered silicon-oxygen ring , with each silicon atom bonded to two methyl groups and two phenyl groups. The arrangement of these substituents around the silicon atoms contributes to its stability and reactivity. The phenyl groups provide rigidity to the ring, affecting its physical properties .


Chemical Reactions Analysis

  • Functionalization : The phenyl groups can be modified to introduce different functional groups .

Physical And Chemical Properties Analysis

  • Toxicity : Limited information available; handle with care due to its reactivity .

Scientific Research Applications

Organosilicon Compound Studies

Hickton, Holt, Homer, and Jarvie (1966) conducted studies on the stereoisomeric forms of 2,2,4,4-tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxanes, focusing on their separation, configurational assignments, and spectroscopic investigations (Hickton, Holt, Homer, & Jarvie, 1966).

Synthesis and Oxidation Research

Nakadaira and Sakurai (1973) explored the synthesis of related organosilicon compounds, highlighting their reactivity and oxidation processes to form new siloxane structures (Nakadaira & Sakurai, 1973).

Liquid-Crystalline Stereoisomers

Makarova et al. (2004) synthesized liquid-crystalline stereoisomers of phenylcyclotetrasiloxane with mesogenic cyanobiphenyl groups. They investigated the influence of spatial isomerism on the phase state and packing in the liquid-crystalline state (Makarova et al., 2004).

Polymerization Studies

Mazurek, Ziȩtera, Sadowska, and Chojnowski (1980) studied the anionic polymerization of related siloxane compounds, revealing insights into polymer formation and reactivity (Mazurek, Ziȩtera, Sadowska, & Chojnowski, 1980).

Structural Analysis

Fossum, Gordon-Wylie, and Matyjaszewski (1994) conducted a detailed structural analysis of stereoisomers of tetramethyltetraphenylcyclotetrasilane using spin labeling techniques (Fossum, Gordon-Wylie, & Matyjaszewski, 1994).

Synthesis of Novel Cyclotetramer

Nguyen, Clarke, Matisons, Skelton, White, and Markovic (2015) reported the synthesis of a novel cyclotetramer, 1,5-di-(ethylphenyl)-1,5-dimethyl-3,3,7,7-tetraphenylcyclotetrasiloxane, providing insights into its structural and thermal properties (Nguyen et al., 2015).

Molecular Weight Distribution in Polymerization

Andrianov, Tverdokhlebova, Pavlova, Larina, and Petrova (1976) explored the molecular weight distribution and kinetic parameters in the anionic polymerization of similar cyclotetrasiloxanes (Andrianov et al., 1976).

Future Directions

Research on TMCTS continues to explore its applications in advanced materials, such as nanocomposites , functional coatings , and biomedical devices . Further investigations into its reactivity, stability, and toxicity are essential for safe and efficient utilization .

properties

IUPAC Name

2,2,4,4-tetramethyl-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O4Si4/c1-33(2)29-34(3,4)31-36(27-21-13-7-14-22-27,28-23-15-8-16-24-28)32-35(30-33,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPXVWFVFREYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane

CAS RN

1693-47-6
Record name 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4-TETRAMETHYL-6,6,8,8-TETRAPHENYLCYCLOTETRASILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAB90KC3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Reactant of Route 2
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Reactant of Route 3
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Reactant of Route 4
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Reactant of Route 5
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Reactant of Route 6
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane

Citations

For This Compound
3
Citations
CJ Teng, WP Weber, G Cai - Polymer, 2003 - Elsevier
Triflic acid and P 4 -t-Bu superbase both catalyze the ring-opening polymerization (ROP) of 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane (I) to yield a mixture of linear copoly(…
Number of citations: 35 www.sciencedirect.com
M Mazurek, J Ziȩtera, W Sadowska… - Die Makromolekulare …, 1980 - Wiley Online Library
The anionic polymerization of 2,2,4,4‐tetramethyl‐6,6‐diphenylcyclotrisiloxane (1), its copolymerization with hexamethylcyclotrisiloxane (2), and the homopolymerization of 2 were …
Number of citations: 14 onlinelibrary.wiley.com
ZY Zhang, M Frenkel, KN Marsh, RC Wilhoit - Enthalpies of Fusion and …, 1995 - Springer
This document is part of Subvolume A ‘Enthalpies of Fusion and Transition of Organic Compounds’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and Mixtures’ of …
Number of citations: 0 link.springer.com

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